molecular formula C8H7NO3S B032533 S-(4-nitrophenyl) ethanethioate CAS No. 15119-62-7

S-(4-nitrophenyl) ethanethioate

Cat. No. B032533
CAS RN: 15119-62-7
M. Wt: 197.21 g/mol
InChI Key: QCGPFSMQZNLBCA-UHFFFAOYSA-N
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Description

S-(4-nitrophenyl) ethanethioate, also known as ethyl-4-nitrophenyl ethyl sulfide, is a chemical compound that is widely used in scientific research. This compound is a thioester that is commonly used as a substrate for the enzyme acetylcholinesterase.

Scientific Research Applications

Environmental Impact and Analytical Techniques

Nitrophenols, including 4-nitrophenol, are significant due to their atmospheric occurrence from combustion processes and hydrolysis of pesticides. They undergo atmospheric nitration leading to environmental persistence, necessitating advanced analytical techniques for their detection and quantification, such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) (Harrison et al., 2005).

Advanced Oxidation Processes for Water Treatment

The degradation of organic pollutants, including nitrophenols, through advanced oxidation processes (AOPs) has gained attention. AOPs lead to the formation of various by-products, requiring comprehensive study on their kinetics, mechanisms, and environmental impact. This includes the evaluation of biotoxicity and the degradation pathways of these compounds (Qutob et al., 2022).

Utilization in Synthetic Chemistry

Photosensitive protecting groups, including nitrophenyl derivatives, have shown promise in synthetic chemistry. Their application in protecting functional groups during chemical reactions, while still in the developmental stage, illustrates the versatility and potential of nitrophenyl compounds in advancing synthetic methodologies (Amit et al., 1974).

Environmental and Health Monitoring

Nitrophenol compounds, by virtue of their analytical significance, serve as markers in environmental and health monitoring, emphasizing the need for accurate detection methods for assessing exposure and potential health risks. Their detection in various matrices underscores the importance of developing sensitive and specific analytical methods for public health and safety (Hecht, 2002).

properties

IUPAC Name

S-(4-nitrophenyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGPFSMQZNLBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164729
Record name 4-Nitrophenylthiol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15119-62-7
Record name Ethanethioic acid, S-(4-nitrophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15119-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenylthiol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015119627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenylthiol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 5 ml (69.95 mmol) of thiolacetic acid and 12 ml of triethyl amine in 75 ml of toluene was added dropwise 7.5 g (34.71 mmol) of 4-nitrobenzyl bromide in 100 ml of 1:2 THF/Toluene for 4 hours. The mixture was continuously stirred overnight, evaporated and crystallized with EtAc/Toluene/Hexane to afford 7.1 g (96%) of the title compound. 1H NMR (CDCl3) 8.13 (ddd, 2H, J=2.5, 4.5, 9.3 Hz), 7.44 (ddd, 2H, J=2.5, 4.5, 9.3 Hz), 4.14 (s, 2H), 2.35 (S, 3H); 13C NMR 194.53, 145.73, 129.91, 124.07, 32.93, 30.50; MS M+234.34 (M+Na).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
THF Toluene
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
96%

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